2,5-Dichlorobenzenesulfonic Acid Dihydrate
Overview
Description
2,5-Dichlorobenzenesulfonic Acid Dihydrate is an organic compound with the molecular formula C6H4Cl2O3S·2H2O. It is a white to almost white crystalline solid that is soluble in water, methanol, and ethanol . This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Scientific Research Applications
2,5-Dichlorobenzenesulfonic Acid Dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chemical compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2,5-Dichlorobenzenesulfonic Acid Dihydrate is classified as dangerous. It may cause severe skin burns and eye damage (H314), and may be corrosive to metals (H290) . Precautionary measures include avoiding breathing dusts or mists (P260) . It should be stored in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzenesulfonic Acid Dihydrate is typically synthesized by sulfonating 1,4-dichlorobenzene with oleum . The reaction involves heating and stirring the reactants under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of benzene sulfonic acid with thionyl chloride . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzenesulfonic Acid Dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonic acids.
Oxidation Reactions: Products include chlorinated benzoic acids.
Reduction Reactions: Products include chlorinated benzene derivatives.
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzenesulfonic Acid Dihydrate involves its ability to act as an electrophile in chemical reactions. The chlorine atoms on the benzene ring enhance its reactivity, allowing it to participate in various substitution and addition reactions. The sulfonic acid group also plays a crucial role in its reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
- 2,4-Dichlorobenzenesulfonic Acid
- 3,5-Dichlorobenzenesulfonic Acid
- 2,6-Dichlorobenzenesulfonic Acid
Comparison: 2,5-Dichlorobenzenesulfonic Acid Dihydrate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it exhibits distinct reactivity patterns in substitution and oxidation reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,5-dichlorobenzenesulfonic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;;/h1-3H,(H,9,10,11);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJICTWHRNQYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610864 | |
Record name | 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38484-94-5 | |
Record name | 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.